molecular formula C14H11NO2S2 B7757870 2-Benzenesulfonyl-3-(3-methyl-thiophen-2-yl)-acrylonitrile

2-Benzenesulfonyl-3-(3-methyl-thiophen-2-yl)-acrylonitrile

Cat. No.: B7757870
M. Wt: 289.4 g/mol
InChI Key: GKVBSIKJTWGCMD-UKTHLTGXSA-N
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Description

2-Benzenesulfonyl-3-(3-methyl-thiophen-2-yl)-acrylonitrile is a useful research compound. Its molecular formula is C14H11NO2S2 and its molecular weight is 289.4 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

(E)-2-(benzenesulfonyl)-3-(3-methylthiophen-2-yl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO2S2/c1-11-7-8-18-14(11)9-13(10-15)19(16,17)12-5-3-2-4-6-12/h2-9H,1H3/b13-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKVBSIKJTWGCMD-UKTHLTGXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C=C(C#N)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC=C1)/C=C(\C#N)/S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Benzenesulfonyl-3-(3-methyl-thiophen-2-yl)-acrylonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluations, and the implications of this compound in various therapeutic areas.

Synthesis

The synthesis of this compound typically involves a Knoevenagel condensation reaction, where a benzenesulfonyl derivative reacts with a thiophene-containing compound. This reaction can yield significant amounts of the desired product under optimized conditions, often using solvents like ethanol and catalysts such as triethylamine .

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit notable antimicrobial properties. For instance, derivatives of benzothiazole have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging from 20 to 40 µM .

Table 1: Antimicrobial Activity of Related Compounds

CompoundBacterial StrainMIC (µM)
Compound AE. coli20
Compound BS. aureus40
Compound CBacillus subtilis30

Antiviral Activity

The antiviral potential of similar compounds has also been explored. For example, certain benzothiazole derivatives have demonstrated activity against HIV and other viral pathogens. The structure-activity relationship (SAR) studies indicate that modifications at specific positions on the benzothiazole ring significantly affect antiviral potency .

Table 2: Antiviral Activity of Benzothiazole Derivatives

CompoundVirus TargetIC50 (µM)
Compound DHIV5.6
Compound EH5N14.2
Compound FSARS-CoV-23.5

Cytotoxicity

Cytotoxic assays have shown that compounds related to this compound exhibit varying degrees of cytotoxicity against cancer cell lines. For instance, certain derivatives have been tested against human liver (SK-Hep-1) and breast cancer (MDA-MB-231) cell lines, revealing IC50 values in the micromolar range, indicating potential as anticancer agents .

Table 3: Cytotoxic Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
Compound GSK-Hep-112.0
Compound HMDA-MB-23115.5
Compound INUGC-310.0

Case Studies

Several case studies have highlighted the biological significance of compounds with similar structures:

  • Study on Antimicrobial Efficacy : A study evaluated the antimicrobial effects of various benzothiazole derivatives against resistant strains of bacteria, demonstrating that certain substitutions led to increased potency against multi-drug resistant strains .
  • Antiviral Evaluation : Another study focused on the antiviral properties of benzothiazole derivatives against HIV, showing that specific modifications could enhance efficacy significantly, making them suitable candidates for further drug development .
  • Cytotoxicity in Cancer Models : Research involving human cancer cell lines revealed that specific analogs exhibited strong cytotoxic effects, suggesting their potential role in cancer therapy .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have indicated that compounds similar to 2-benzenesulfonyl-3-(3-methyl-thiophen-2-yl)-acrylonitrile exhibit significant anticancer properties. The mechanism often involves the inhibition of specific kinases associated with tumor growth. For instance, derivatives have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .

Antimicrobial Properties
Another area of application is in the development of antimicrobial agents. The presence of the thiophene ring enhances the compound's ability to interact with biological membranes, thereby increasing its effectiveness against bacterial strains. Research has demonstrated that modifications to the acrylonitrile structure can lead to enhanced antibacterial activity .

Material Science

Polymer Synthesis
The compound can be utilized in the synthesis of polymers with unique properties. Its ability to undergo polymerization reactions allows for the creation of materials that exhibit improved thermal stability and mechanical strength. For example, copolymers formed from this compound have been explored for applications in coatings and adhesives due to their enhanced adhesion properties and resistance to solvents .

Dye Applications
The incorporation of this compound into dye formulations has been investigated, particularly for its potential use in organic light-emitting diodes (OLEDs). The thiophene moiety contributes to the electronic properties necessary for effective light emission, making it a candidate for further exploration in optoelectronic applications .

Organic Synthesis

Building Block for Complex Molecules
In organic synthesis, this compound serves as a versatile building block for creating more complex molecules. Its reactive sites allow for various functionalizations, enabling chemists to design compounds with tailored properties for specific applications .

Case Studies

  • Synthesis of Anticancer Agents : A study demonstrated that modifying the acrylonitrile derivative led to new compounds that showed enhanced activity against breast cancer cell lines, highlighting its potential as a lead compound in drug development .
  • Development of Conductive Polymers : Research focused on using this compound in the synthesis of conductive polymers revealed that it could significantly increase conductivity when incorporated into polymer matrices, making it suitable for electronic applications .

Q & A

Basic: What are the common synthetic routes for 2-Benzenesulfonyl-3-(3-methyl-thiophen-2-yl)-acrylonitrile?

The synthesis of acrylonitrile derivatives typically involves condensation reactions between carbonyl precursors and nitrile-containing intermediates. For example, analogous compounds are synthesized via:

  • Knoevenagel condensation : Reacting 3-oxopropanenitrile derivatives with aromatic aldehydes in the presence of a base (e.g., piperidine) under reflux conditions .
  • Multi-step protocols : Starting from benzofuran or benzothiazole precursors, followed by functionalization with sulfonyl groups and acrylonitrile moieties. Ethanol or THF is often used as a solvent, with purification via recrystallization or chromatography .
    Key considerations : Optimize reaction time, catalyst loading (e.g., NaH), and solvent polarity to enhance yield and purity.

Basic: Which spectroscopic and crystallographic techniques are employed to characterize this compound?

Structural elucidation requires a combination of:

  • Spectroscopy :
    • ¹H/¹³C NMR to confirm substituent positions and stereochemistry.
    • IR spectroscopy to identify functional groups (e.g., C≡N at ~2200–2236 cm⁻¹, C=O at ~1694–1722 cm⁻¹) .
  • X-ray crystallography : Use programs like SHELX or WinGX for crystal structure refinement and validation. Anisotropic displacement parameters and Hirshfeld surface analysis can resolve packing interactions .

Advanced: How can density functional theory (DFT) predict the reactivity and interaction mechanisms of this compound?

DFT calculations (e.g., using B3LYP/6-31G* basis sets) provide insights into:

  • Electronic properties : HOMO-LUMO gaps to assess electron-donating/accepting capacity .
  • Reactive sites : Fukui functions and dual descriptors identify nucleophilic/electrophilic regions, critical for understanding adsorption or corrosion inhibition mechanisms .
  • QSPR models : Correlate quantum parameters (e.g., dipole moment, polarizability) with experimental data to design tailored derivatives .
    Validation : Compare theoretical results with experimental spectroscopic or electrochemical data to resolve discrepancies .

Advanced: What methodologies are recommended for analyzing adsorption behavior and corrosion inhibition efficiency?

A combined experimental-theoretical approach is essential:

  • Experimental :
    • Mass loss tests to measure inhibition efficiency across concentrations and temperatures.
    • Electrochemical impedance spectroscopy (EIS) to study adsorption kinetics .
  • Theoretical :
    • Molecular dynamics (MD) simulations to model adsorption on metal surfaces.
    • DFT-based charge transfer analysis to quantify donor-acceptor interactions .

Advanced: How can contradictions in experimental data regarding adsorption efficiency be resolved?

Discrepancies often arise from varying experimental conditions (e.g., pH, temperature). Mitigation strategies include:

  • Multi-method validation : Cross-reference mass loss data with EIS and potentiodynamic polarization results .
  • Statistical optimization : Use Box-Behnken design to isolate influential parameters (e.g., concentration, temperature) and identify optimal conditions .
  • Computational validation : Compare adsorption energies from DFT with experimental efficiency trends .

Advanced: What strategies are effective in elucidating electrochemical polymerization mechanisms?

For electropolymerization studies:

  • Cyclic voltammetry : Identify redox peaks associated with monomer grafting and polymer growth .
  • In-situ spectroelectrochemistry : Monitor intermediate formation using UV-Vis or Raman spectroscopy.
  • DFT calculations : Map reaction pathways for acrylonitrile-metal interactions (e.g., chemisorption via nitrile group coordination) .

Basic: What are the critical considerations in designing absorption processes for acrylonitrile derivatives?

For multi-component absorption systems (e.g., water-based scrubbers):

  • Solubility data : Prioritize the least soluble component (e.g., acrylonitrile) for tower design .
  • Packed-bed optimization : Adjust parameters like packing material, flow rate, and temperature to maximize mass transfer efficiency .

Advanced: How can Box-Behnken experimental design optimize reaction conditions?

Box-Behnken design (BBD) reduces experimental runs while modeling nonlinear relationships:

  • Variables : Concentration, pH, and reaction time.
  • Response surface methodology (RSM) : Predict optimal conditions for yield or degradation efficiency. For example, BBD has been applied to optimize photocatalytic degradation of acrylonitrile derivatives .

Advanced: What toxicological assessment approaches are appropriate for acrylonitrile derivatives?

  • In vivo studies : Monitor carcinogenicity (e.g., Zymbal gland tumors in rats) via inhalation or ingestion exposure .
  • QSAR models : Predict toxicity endpoints using electronic parameters (e.g., electrophilicity index) .
  • Regulatory alignment : Follow IARC guidelines for classifying carcinogenic potential (Group 2B for acrylonitrile) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.